![molecular formula C19H15ClF2N2O3 B2950019 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol CAS No. 1435979-85-3](/img/structure/B2950019.png)
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol is a novel pyridazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including PDE5 and PDE10, which are involved in various physiological processes.
科学的研究の応用
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to improve cognitive function in animal models of these diseases.
作用機序
The mechanism of action of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol is not fully understood. However, it is known to be a potent inhibitor of PDE5 and PDE10, which are enzymes that degrade cyclic nucleotides such as cGMP and cAMP. By inhibiting these enzymes, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol increases the levels of these cyclic nucleotides, which can have various physiological effects.
生化学的および生理学的効果
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to have several biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to have vasodilatory effects, which can have implications for the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol in lab experiments is its potency. This compound has been shown to be a potent inhibitor of PDE5 and PDE10, which makes it a useful tool for studying the physiological effects of these enzymes. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to be relatively stable, which makes it easier to handle in lab experiments. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the research on 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol. One of the most promising directions is in the development of new treatments for neurodegenerative diseases. The neuroprotective effects of this compound make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with similar effects. Finally, the use of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol in combination with other drugs could have synergistic effects, which could lead to the development of more effective treatments for various diseases.
合成法
The synthesis of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol involves several steps. The starting material is 4-(difluoromethoxy)-3-methoxybenzaldehyde, which is reacted with 4-chlorophenylhydrazine to obtain the hydrazone intermediate. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to form the pyridazine ring. The final step involves the reduction of the cyano group to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-26-17-9-11(2-7-16(17)27-19(21)22)8-13-10-15(23-24-18(13)25)12-3-5-14(20)6-4-12/h2-7,9-10,19H,8H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQZLFRLGKIKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(4-(difluoromethoxy)-3-methoxybenzyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

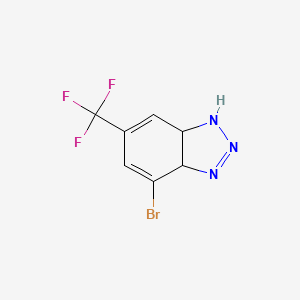
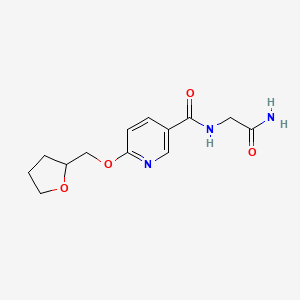
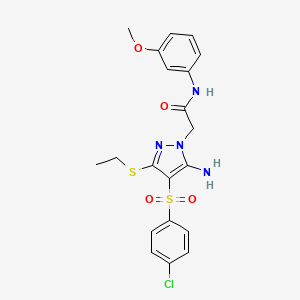
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
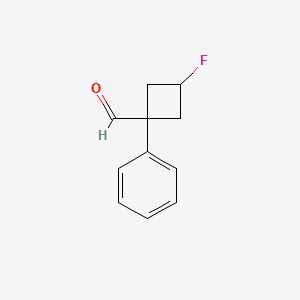
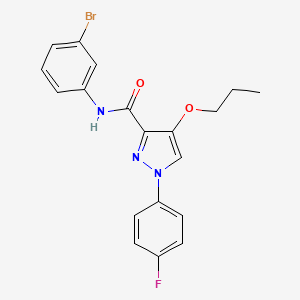
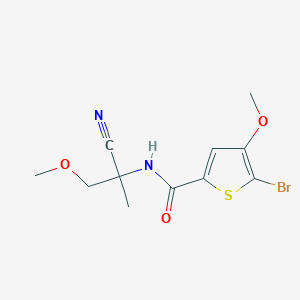
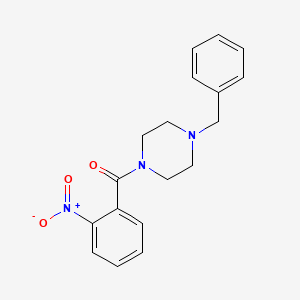
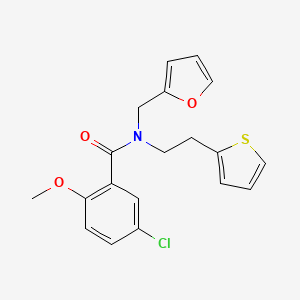
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)
![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
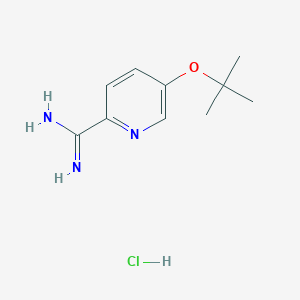
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/no-structure.png)
![Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949959.png)